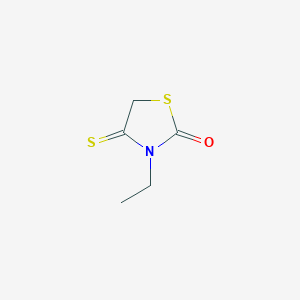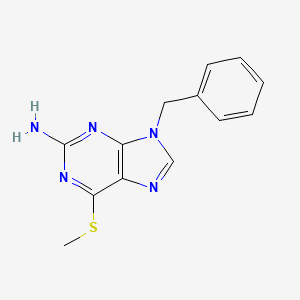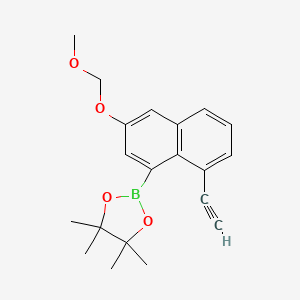
11,12,17-Trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,12,17-Trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene is a complex organic compound with the molecular formula C20H20. This compound is part of the cyclopenta(a)phenanthrene family, characterized by its unique structure that includes a cyclopentane ring fused to a phenanthrene core.
Vorbereitungsmethoden
The synthesis of 11,12,17-trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene typically involves multi-step organic reactions. One common synthetic route includes the alkylation of phenanthrene derivatives followed by cyclization reactions to form the cyclopentane ring. The reaction conditions often require the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the cyclization process .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
11,12,17-Trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
11,12,17-Trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 11,12,17-trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions are often mediated by the compound’s ability to fit into the active sites of proteins, where it can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
11,12,17-Trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene can be compared with other similar compounds, such as:
17-Methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene: This compound has a similar structure but with fewer methyl groups, which may affect its reactivity and interaction with biological targets.
11,17-Dimethyl-15H-cyclopenta(a)phenanthrene: Another related compound with a different methylation pattern, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific methylation pattern, which can influence its reactivity, stability, and interactions with other molecules .
Eigenschaften
CAS-Nummer |
5831-17-4 |
|---|---|
Molekularformel |
C20H20 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
11,12,17-trimethyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C20H20/c1-12-8-10-17-18-11-9-15-6-4-5-7-16(15)20(18)14(3)13(2)19(12)17/h4-7,9,11-12H,8,10H2,1-3H3 |
InChI-Schlüssel |
DVTHUHVKBGHXTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C1C(=C(C3=C2C=CC4=CC=CC=C43)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)
![6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride](/img/structure/B13941762.png)








![methyl 4-oxo-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8a-carboxylate](/img/structure/B13941804.png)

